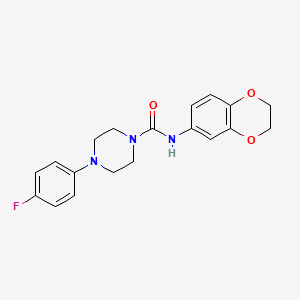

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-fluorophenyl)piperazine-1-carboxamide

Description

Properties

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-fluorophenyl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN3O3/c20-14-1-4-16(5-2-14)22-7-9-23(10-8-22)19(24)21-15-3-6-17-18(13-15)26-12-11-25-17/h1-6,13H,7-12H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXNSRJJTBKFMMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)NC3=CC4=C(C=C3)OCCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-fluorophenyl)piperazine-1-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes a benzodioxin moiety and a piperazine ring. The molecular formula is , with a molecular weight of approximately 345.37 g/mol. The presence of the fluorophenyl group is notable for its potential influence on biological activity.

The biological activity of this compound primarily involves its interaction with various molecular targets:

- Enzyme Inhibition : The compound shows potential for inhibiting specific enzymes, which may include those involved in neurotransmitter pathways. For instance, it may interact with serotonin receptors or inhibit certain kinases, affecting cellular signaling pathways.

- Receptor Modulation : Its structure suggests that it may act as a modulator of neurotransmitter receptors, potentially influencing dopaminergic and serotonergic systems. This could have implications for psychiatric disorders .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. Studies have shown that derivatives can inhibit bacterial growth by disrupting folic acid synthesis through enzyme inhibition.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated for its ability to induce apoptosis in cancer cell lines and inhibit tumor growth in preclinical models. The exact pathways remain under investigation but may involve modulation of cell cycle regulators and pro-apoptotic factors .

Study 1: Antimicrobial Efficacy

A study explored the antimicrobial efficacy of structurally related compounds against various bacterial strains. Results indicated a significant reduction in bacterial viability at specific concentrations, suggesting that the benzodioxin structure contributes to enhanced activity against Gram-positive bacteria.

Study 2: Anticancer Activity

In vitro studies demonstrated that this compound could inhibit the proliferation of human cancer cell lines. The mechanism was linked to the activation of caspase pathways leading to apoptosis. Further research is needed to elucidate the specific molecular interactions involved .

Summary of Biological Activities

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in therapeutic applications:

Enzyme Inhibition

Research indicates that this compound has significant inhibitory effects on various enzymes which are critical in disease management:

- Acetylcholinesterase (AChE) : Inhibition of AChE is crucial for the treatment of Alzheimer's disease. Studies have shown that related compounds demonstrate IC50 values comparable to established AChE inhibitors like rivastigmine .

- α-glucosidase : This enzyme is a target for managing Type 2 Diabetes Mellitus. Compounds structurally related to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-fluorophenyl)piperazine-1-carboxamide have shown promising results in inhibiting α-glucosidase activity .

Anti-inflammatory Properties

Compounds similar to this one have been evaluated for their anti-inflammatory effects:

- Studies indicate that derivatives can significantly inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation. Some compounds showed up to 86% inhibition of edema compared to standard anti-inflammatory drugs .

Anticancer Activity

The compound has been investigated for its potential anticancer properties:

- In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. For instance, derivatives were found to induce apoptosis in human cancer cells, suggesting their potential as anticancer agents .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multiple steps starting from readily available benzodioxin derivatives. The general synthetic pathway includes:

- Formation of Benzodioxin Derivatives : Starting materials are reacted to form the benzodioxin core.

- Piperazine Ring Formation : The piperazine moiety is introduced through reactions with appropriate amines.

- Final Carboxamide Formation : The final product is obtained by acylation reactions with carboxylic acids or their derivatives.

The biological activity of this compound is influenced by its structural features:

- The presence of the benzodioxin moiety is essential for enzyme inhibition.

- Substituents on the aromatic rings can modulate potency and selectivity towards specific biological targets.

Case Studies

Several studies have highlighted the efficacy of this compound and its analogs in clinical settings:

Diabetes Management

A study involving diabetic rat models indicated that related compounds significantly reduced postprandial glucose levels by approximately 30%, suggesting effective α-glucosidase inhibition mechanisms .

Neuroprotection

Research assessing neuroprotective effects showed that derivatives reduced lipid peroxidation and improved cognitive function metrics in models of oxidative stress .

Summary Table of Biological Activities

| Activity | Target | Effectiveness |

|---|---|---|

| Enzyme Inhibition | Acetylcholinesterase | Comparable to rivastigmine |

| α-glucosidase | Significant inhibition | |

| Anti-inflammatory | COX enzymes | Up to 86% inhibition |

| Anticancer | Various cancer cell lines | Induces apoptosis |

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperazine Carboxamide Derivatives

Compound 43 (CAS not specified)

- Structure : (S)-4-(4-Fluorophenyl)-N-(5-methyl-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydronaphthalen-2-yl)piperazine-1-carboxamide .

- Key Differences : Replaces benzodioxin with a tetrahydronaphthalene ring and introduces a methyl group on the piperazine.

- Synthesis : Achieved 74% yield with 95.5% HPLC purity, indicating robust synthetic feasibility.

- Activity: No biological data provided, but the tetrahydronaphthalene system may enhance lipophilicity compared to benzodioxin.

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(4-methoxyphenyl)piperazine-1-carboxamide (CAS 865659-77-4)

Sulfonamide vs. Carboxamide Derivatives

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (Compound 3)

- Structure : Sulfonamide linker instead of carboxamide; 4-methylphenyl substituent .

- Activity : Demonstrated antibacterial activity against E. coli (IC50: 9.22 µg/mL) and S. typhi (inactive) but was less potent than ciprofloxacin (IC50: 7.83 µg/mL).

- Key Differences : Sulfonamides are classic antibacterials, but carboxamides may offer improved selectivity or reduced toxicity.

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamide (Compound 5e)

Heterocyclic Core Modifications

Benzo[b][1,4]oxazin-3(4H)-one Derivatives (Compound 54)

- Structure: Fluorinated benzooxazinone core with a piperazine-carboxamide tail .

- Key Differences: The ketone in benzooxazinone enables hydrogen bonding, unlike benzodioxin’s ether oxygens.

- Activity : Fluorine at the 2-position improved target engagement in related compounds, though specific data are unavailable.

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(4-fluorophenyl)acrylamide (CAS 146781-29-5)

Antihepatotoxic and Anti-inflammatory Analogs

3',4'-(1",4"-Dioxino) Flavone (Compound 4f)

Structural-Activity Relationship (SAR) Insights

- Benzodioxin Core: Enhances lipophilicity and metabolic stability compared to non-aromatic heterocycles.

- Fluorophenyl vs. Methoxyphenyl : Fluorine’s electronegativity improves membrane permeability, while methoxy groups may enhance solubility.

Q & A

Q. What are the optimal synthetic routes for preparing N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-fluorophenyl)piperazine-1-carboxamide, and how are yields maximized?

Methodological Answer : The synthesis typically involves coupling 2,3-dihydro-1,4-benzodioxin-6-amine with 4-(4-fluorophenyl)piperazine-1-carboxylic acid derivatives. Key steps include:

- Coupling Agents : Use of carbodiimides (e.g., DCC or EDC) to activate the carboxylic acid group for nucleophilic attack by the benzodioxin amine .

- Solvent Optimization : Reflux in acetonitrile or DMF improves reaction efficiency, as seen in analogous piperazine-carboxamide syntheses .

- Purification : Column chromatography (silica gel, eluent: methanol/dichloromethane) or recrystallization (ethanol/water) yields >85% purity .

Q. How is structural confirmation performed for this compound, and what analytical techniques are critical?

Methodological Answer :

- NMR Spectroscopy : H and C NMR verify the piperazine ring (δ 2.8–3.5 ppm for CH groups) and benzodioxin aromatic protons (δ 6.5–7.0 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 385.142) .

- HPLC : Reverse-phase C18 columns (mobile phase: methanol/water, 70:30) assess purity (>98%) .

Q. How can molecular docking studies predict the biological targets of this compound, and what computational parameters are validated experimentally?

Methodological Answer :

- Target Selection : Prioritize receptors like dopamine D3 or serotonin 5-HT based on structural analogs (e.g., piperazine derivatives with fluorophenyl groups show affinity ).

- Docking Software : Use AutoDock Vina with force fields (e.g., AMBER) to simulate ligand-receptor interactions. Validate via:

Q. How can researchers resolve discrepancies in reported biological activity data across different assay conditions?

Methodological Answer :

Q. What strategies are used to optimize the compound’s pharmacokinetic profile, particularly regarding metabolic stability?

Methodological Answer :

- Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS. Key metabolic sites include:

- Stability Enhancement : Introduce electron-withdrawing groups (e.g., fluorine) on the phenyl ring to reduce CYP450-mediated oxidation .

Q. How should contradictory data on receptor selectivity be addressed in mechanistic studies?

Methodological Answer :

- Theoretical Anchoring : Link findings to established frameworks (e.g., GPCR signaling cascades) to contextualize selectivity .

- Orthogonal Assays : Confirm binding via radioligand displacement (e.g., [H]spiperone for D2/D3) and functional assays (cAMP modulation) .

- Structural Modeling : Compare binding poses in homology models of related receptors to identify selectivity determinants .

Q. What experimental designs minimize batch-to-batch variability in pharmacological assays?

Methodological Answer :

Q. How can computational models guide the design of derivatives with improved blood-brain barrier (BBB) penetration?

Methodological Answer :

- QSAR Models : Correlate logP (optimal range: 2–3) and polar surface area (<90 Ų) with in vivo BBB permeability .

- In Silico Predictors : Use SwissADME or BBB Predictor to prioritize candidates with favorable physicochemical properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.